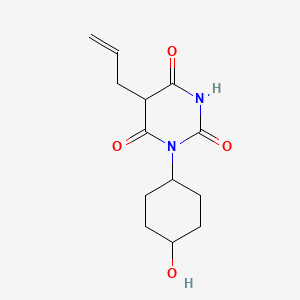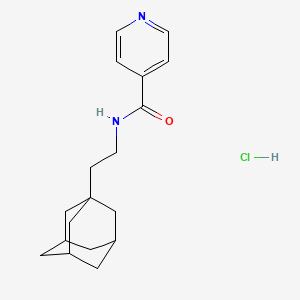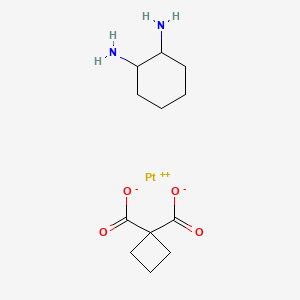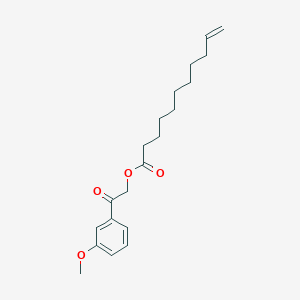
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid is a barbiturate derivative with a unique chemical structure that includes an allyl group and a hydroxycyclohexyl group.
Méthodes De Préparation
The synthesis of 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid typically involves the reaction of barbituric acid with allyl bromide and 4-hydroxycyclohexylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Analyse Des Réactions Chimiques
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology and psychiatry.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction is similar to other barbiturates, which modulate the activity of GABA receptors and influence neuronal excitability .
Comparaison Avec Des Composés Similaires
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid can be compared to other barbiturate derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Secobarbital: Used as a short-acting sedative.
Thiopental: Commonly used as an anesthetic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Propriétés
Numéro CAS |
4256-27-3 |
|---|---|
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1-(4-hydroxycyclohexyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-10-11(17)14-13(19)15(12(10)18)8-4-6-9(16)7-5-8/h2,8-10,16H,1,3-7H2,(H,14,17,19) |
Clé InChI |
UPDYLGKTEALMFT-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)



![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)

![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)



![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)

